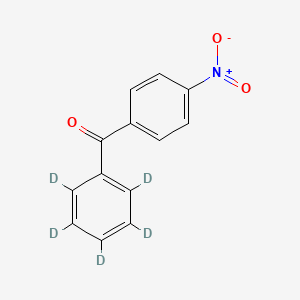

(4-Nitrophenyl)(phenyl)methanone-d5

Description

Fundamental Principles of Deuterium (B1214612) Labeling and its Significance in Chemical Investigations

Deuterium (D or ²H), a stable isotope of hydrogen, is a popular choice for isotopic labeling due to its significant mass difference compared to protium (B1232500) (¹H). libretexts.org This mass difference, which effectively doubles the atomic weight, leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. scielo.org.mx This difference in bond strength is the foundation of the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. wikipedia.org

The KIE is a powerful tool for elucidating reaction mechanisms. princeton.edu If the breaking of a C-H bond is the rate-determining step of a reaction, substituting hydrogen with deuterium will slow down the reaction rate. nih.gov The magnitude of this rate change, expressed as the ratio of the rate constants (kH/kD), provides crucial information about the transition state of the reaction. libretexts.org Normal primary kinetic isotope effects for the deuterium effect are typically in the range of 1 to 8. libretexts.org

Overview of Deuterated Organic Compounds as Mechanistic Probes and Analytical Standards

The unique properties of deuterated compounds make them invaluable in two primary areas of research: as mechanistic probes and as analytical standards.

As mechanistic probes , deuterated compounds, like (4-Nitrophenyl)(phenyl)methanone-d5, help scientists understand the step-by-step process of chemical reactions. nih.gov By observing the KIE, researchers can determine whether a specific C-H bond is broken in the slowest step of a reaction, providing critical evidence for a proposed mechanism. nih.gov Secondary kinetic isotope effects, which are smaller changes in reaction rates when the labeled bond is not directly broken, can also provide information about changes in hybridization and hyperconjugation during a reaction. princeton.edu

As analytical standards , particularly in mass spectrometry (MS), deuterated compounds are essential for accurate quantification of substances. clearsynth.comaptochem.com An ideal internal standard for mass spectrometry is a stable isotope-labeled version of the analyte, as it has nearly identical chemical and physical properties. aptochem.com This means it will behave similarly during sample preparation, chromatography, and ionization, but can be distinguished by its higher mass. aptochem.comnih.gov This co-elution and similar ionization response help to correct for variations in the analytical process, leading to more precise and reliable measurements. aptochem.com

Positioning of this compound within Current Academic Research Contexts

This compound is a deuterated analog of 4-nitrobenzophenone (B109985). In this compound, five hydrogen atoms on the phenyl ring are replaced with deuterium. This specific isotopic labeling makes it a valuable tool in contemporary research.

Given the presence of the benzophenone (B1666685) core, a structure found in various photochemically active compounds, and the nitro group, which is a common functional group in medicinal chemistry and materials science, this compound is well-positioned for a variety of research applications. ontosight.ainih.gov Its deuterated nature allows it to serve as an internal standard for the quantification of 4-nitrobenzophenone or structurally similar compounds in complex matrices. Furthermore, it can be employed in mechanistic studies to probe reactions involving the phenyl group, such as electrophilic aromatic substitution or reactions where the C-H bonds of the phenyl ring might be involved in rate-determining steps.

The synthesis of such deuterated compounds can be achieved through various methods, including base-mediated H-D exchange reactions using deuterated solvents like DMSO-d6. acs.orgresearchgate.netacs.org The availability of synthetic routes to specifically labeled compounds like this compound enhances their utility in a broad range of scientific investigations.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Compound Name | This compound |

| Parent Compound | (4-Nitrophenyl)(phenyl)methanone |

| CAS Number (Parent) | 1144-74-7 chemsynthesis.com |

| Molecular Formula (Parent) | C13H9NO3 chemsynthesis.com |

| Molecular Weight (Parent) | 227.22 g/mol ontosight.ai |

| Melting Point (Parent) | 136-138 °C chemsynthesis.com |

| Appearance (Parent) | Light yellow powder nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C13H9NO3 |

|---|---|

Molecular Weight |

232.25 g/mol |

IUPAC Name |

(4-nitrophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone |

InChI |

InChI=1S/C13H9NO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H/i1D,2D,3D,4D,5D |

InChI Key |

ZYMCBJWUWHHVRX-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated 4 Nitrophenyl Phenyl Methanone and Analogs

Advanced Strategies for Deuterium (B1214612) Incorporation

Direct hydrogen isotope exchange (HIE) represents an efficient strategy for deuterium labeling, where a protium (B1232500) atom is directly replaced by deuterium. researchgate.net This approach is often milder and more environmentally friendly compared to classical methods that require multi-step synthesis from deuterated precursors. researchgate.net

Transition Metal-Catalyzed Deuterium Exchange Reactions for Benzophenones

Transition metal-catalyzed HIE has become a widely used method for the synthesis of labeled compounds in a single step. nih.gov Various metals, including iridium, rhodium, ruthenium, and palladium, have been shown to catalyze the H/D exchange in aromatic compounds. nih.govresearchgate.net

Iridium complexes have proven to be powerful catalysts for H/D exchange reactions. nih.gov Cationic iridium(I) complexes are particularly effective in selectively labeling the ortho positions of aromatic rings containing directing groups, such as the carbonyl group in benzophenones. nih.gov

Research has shown that iridium complexes with N,P-ligands are highly active for deuterium incorporation into substrates with both strong directing groups (ketones, amides) and weaker ligating units (nitro groups). nih.gov The efficiency of these catalysts allows for high levels of deuterium incorporation under relatively mild conditions. The general mechanism for this type of H/D exchange often involves C-H activation. researchgate.net

Table 1: Examples of Iridium-Catalyzed H/D Exchange

| Catalyst System | Substrate Type | Directing Group | Deuterium Source | Key Feature |

|---|---|---|---|---|

| Iridium complexes with N,P-ligands | Aromatic ketones | Carbonyl | D₂ gas | High efficiency for substrates with various directing groups. nih.gov |

Heterogeneous catalysts, such as noble metals supported on activated carbon, offer advantages in terms of ease of separation and catalyst recycling. Platinum and rhodium on carbon, used as a mixed catalytic system, have been shown to be effective for the multiple deuteration of alkanes. rsc.org While less is specifically documented for benzophenones, this methodology holds promise.

Activated carbon provides a high surface area for the dispersion of the noble metal nanoparticles, which is crucial for catalytic activity. mpg.demdpi.com The properties of the carbon support can be tailored to enhance the performance of the catalyst. mpg.de The general approach involves the use of a deuterium source like D₂O in the presence of the catalyst. rsc.org

Base-Mediated Deuterium Exchange Processes

Base-catalyzed hydrogen-deuterium exchange is a facile method for deuterium incorporation, particularly for hydrogens that are acidic. nih.gov In the case of benzophenone (B1666685) analogs, the aromatic protons are not typically acidic enough for this type of exchange. However, for analogs with benzylic protons, this method is highly effective.

For instance, the benzylic protons of alkylnitroaromatics can be exchanged for deuterium from deuterium oxide under catalysis by amine bases. nih.gov Mono-nitro systems often require a stronger base, such as 1,5-diazobicyclo[4.3.0]non-5-ene (DBN), and elevated temperatures. nih.gov The mechanism involves the formation of a carbanion intermediate which is then quenched by a deuterium source.

De novo Synthesis Approaches Utilizing Deuterated Precursors

An alternative to H/D exchange is the construction of the molecule from deuterated starting materials. This approach can provide high levels of isotopic enrichment and absolute regioselectivity. For the synthesis of (4-Nitrophenyl)(phenyl)methanone-d5, this could involve the Friedel-Crafts acylation of deuterated benzene (B151609) with 4-nitrobenzoyl chloride.

The use of deuterated reagents in multicomponent reactions is another emerging strategy to afford a diverse array of deuterated products. beilstein-journals.orgbeilstein-archives.org For example, deuterated aldehydes can be used to synthesize a variety of complex molecules. beilstein-archives.org While not a direct synthesis of the target molecule, these methods highlight the versatility of using deuterated building blocks.

Considerations for Regioselectivity and Isotopic Purity

The regioselectivity of deuterium incorporation is a critical aspect of synthesizing specifically labeled compounds. In transition metal-catalyzed reactions, the directing group plays a crucial role. For benzophenones, the carbonyl group typically directs deuteration to the ortho positions of the phenyl ring. The presence of other substituents, such as the nitro group in (4-Nitrophenyl)(phenyl)methanone, can also influence the regioselectivity.

The choice of catalyst and reaction conditions is paramount in controlling the substitution pattern. researchgate.net For example, certain iridium catalysts are known for their high ortho-selectivity. nih.gov In contrast, some iron-based catalysts can deuterate aromatic C-H bonds without the need for a directing group, offering a different regiochemical outcome. nih.gov

Isotopic purity is another key consideration. High isotopic enrichment is often desired, and this depends on the efficiency of the H/D exchange reaction and the purity of the deuterium source. In de novo synthesis, the isotopic purity of the final product is directly related to the purity of the deuterated precursors.

Optimization of Deuteration Reaction Conditions

The efficient synthesis of deuterated compounds such as this compound hinges on the meticulous optimization of reaction conditions to achieve high levels of deuterium incorporation and satisfactory chemical yields. Research into the hydrogen-isotope exchange (HIE) reaction for nitroaromatic compounds has identified several key parameters that significantly influence the outcome of the deuteration process. These include the choice of catalyst, ligand, base, solvent system, and reaction temperature.

Recent studies have demonstrated successful multideuteration of nitroaromatics using silver-catalyzed HIE with deuterium oxide (D₂O) as the isotope source. This approach is notable as it does not rely on traditional directing groups to guide the isotopic exchange, leading to deuterium accumulation around the aromatic rings acs.org. The optimization of this process for nitroaromatic compounds provides a clear framework for understanding the critical variables involved.

Catalyst and Ligand System

The selection of an appropriate catalyst and ligand combination is paramount. For the deuteration of nitroaromatics, a silver-based catalytic system has proven effective. In a systematic evaluation of conditions for the deuteration of nitrobenzene, a combination of silver carbonate (Ag₂CO₃) and triphenylphosphine (PPh₃) was identified as optimal acs.orgchemrxiv.org. The ligand plays a crucial role, with phosphine-ligated silver intermediates being key to the C-H bond cleavage step acs.org.

Reaction Parameters and Their Impact

The optimization of parameters such as temperature, base, and solvent is crucial for maximizing deuterium incorporation. For the silver-catalyzed deuteration of 4-Nitrobenzophenone (B109985), a reaction temperature of 120 °C was utilized, yielding significant deuterium incorporation after 24 hours acs.org. The presence of a base, such as potassium carbonate (K₂CO₃), is also essential to facilitate the HIE reaction acs.org. The solvent system, often a mixture of D₂O and an organic co-solvent like methyl tert-butyl ether (MTBE), ensures the solubility of both the aromatic substrate and the inorganic catalyst components acs.org.

Detailed findings from the silver-catalyzed deuteration of 4-Nitrobenzophenone are presented below, showcasing the specific conditions and the resulting deuterium incorporation levels.

Table 1: Optimized Conditions for Silver-Catalyzed Deuteration of 4-Nitrobenzophenone

| Parameter | Condition |

|---|---|

| Substrate | 4-Nitrobenzophenone |

| Catalyst | Silver Carbonate (Ag₂CO₃) |

| Ligand | Triphenylphosphine (PPh₃) |

| Base | Potassium Carbonate (K₂CO₃) |

| Deuterium Source | Deuterium Oxide (D₂O) |

| Solvent | Methyl tert-butyl ether (MTBE) |

| Temperature | 120 °C |

| Time | 24 hours |

| Yield | 84% |

| Deuterium Incorporation (ortho-position of nitro-phenyl ring) | 76% |

| Deuterium Incorporation (meta-position of nitro-phenyl ring) | 15% |

This data is derived from the silver-catalyzed hydrogen-isotope exchange study on nitroaromatics acs.org.

In addition to silver, other transition metals like Ruthenium have been explored for the deuteration of aromatic ketones. For instance, a [RuCl₂(PPh₃)₃] catalyst has been used for the selective deuteration of ortho-carbon atoms in aromatic ketones, utilizing D₂O as the deuterium source at 80 °C nih.gov. The choice of additives in ruthenium-catalyzed reactions, such as potassium deuteroxide (KOD), can direct the chemoselectivity of the deuteration process nih.gov.

Furthermore, the development of heterogeneous catalysts, such as iron single-atom catalysts (Fe-P-C), offers alternative routes for efficient deuteration of (hetero)arenes under relatively mild conditions (e.g., 120 °C, 2 MPa H₂) nih.gov. These systems highlight the ongoing efforts to develop more stable, recyclable, and efficient catalysts for H-D exchange reactions nih.gov. The optimization in these systems often involves balancing temperature and pressure to achieve high isotopic purity nih.gov.

The collective research indicates that a multi-variable optimization approach is necessary. The interplay between the catalyst's electronic and steric properties, the substrate's functional groups, and the physical reaction parameters dictates the efficiency and selectivity of deuteration. For (4-Nitrophenyl)(phenyl)methanone, the electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, a factor that is central to the success of the optimized catalytic systems.

Elucidation of Reaction Mechanisms and Kinetics Using Deuterium Labeling

Application of Kinetic Isotope Effects (KIE) in Mechanistic Studies

The kinetic isotope effect is a quantitative measure of how isotopic substitution affects the rate of a chemical reaction. wikipedia.org It is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kH) to the rate constant with the heavier isotope (kD). wikipedia.org By analyzing the magnitude of the KIE, chemists can deduce whether a particular C-H bond is broken in the rate-determining step of a reaction. princeton.edulibretexts.org

A primary deuterium (B1214612) kinetic isotope effect is observed when the bond to the isotopically labeled hydrogen is cleaved during the slowest step of a reaction. libretexts.orgutdallas.edu The magnitude of the primary KIE is typically greater than 1, with values around 6-10 for C-H versus C-D bonds, indicating that the reaction is significantly slower with the deuterated compound. wikipedia.org This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. More energy is therefore required to break the C-D bond, leading to a slower reaction rate.

While specific KIE values for reactions directly involving the C-D bonds of (4-Nitrophenyl)(phenyl)methanone-d5 are not extensively documented in the provided search results, studies on similar compounds provide valuable context. For instance, proton-transfer reactions involving tri-(4-nitrophenyl)-methane with alkoxide bases show considerable primary KIEs, with kH/kD values as high as 23 in t-butanol, suggesting that proton transfer is the rate-limiting step. rsc.org Similarly, large KIEs have been observed in the reactions of 4-nitrophenylnitromethane with various bases, with kH/kD values exceeding 20, which also points to the significance of quantum tunneling in these reactions. rsc.orgrsc.org

Table 1: Representative Primary Kinetic Isotope Effects in Related Nitroaromatic Compounds

| Reactant | Base | Solvent | kH/kD at 25°C | Reference |

| tri-(4-nitrophenyl)-methane | Alkoxide | t-butanol + toluene | 23 | rsc.org |

| 4-nitrophenylnitromethane | Various bases | Chlorobenzene | >20 | rsc.org |

| 4-nitrophenylnitromethane | Tetramethylguanidine | Toluene | 45 ± 2 | rsc.org |

This table illustrates the magnitude of primary KIEs in reactions of compounds structurally related to (4-Nitrophenyl)(phenyl)methanone, highlighting the utility of this effect in mechanistic elucidation.

Secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. princeton.eduutdallas.edu These effects are generally smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). princeton.edu The magnitude and direction of secondary KIEs provide information about changes in hybridization and steric environment at the labeled position between the ground state and the transition state. princeton.eduutdallas.edu

For a reaction involving the carbonyl group of this compound, a change in hybridization of the carbonyl carbon from sp2 in the reactant to sp3 in a tetrahedral intermediate or transition state would lead to a secondary KIE. The deuterons on the phenyl ring, while not directly participating in the reaction at the carbonyl center, can influence the reaction rate through steric and electronic effects that alter the vibrational frequencies of the molecule.

Probing Transition State Structures and Reaction Pathways

The precise measurement of kinetic isotope effects using compounds like this compound allows for detailed characterization of transition state structures. x-chemrx.com The magnitude of the KIE can indicate the extent of bond breaking and formation in the transition state. A large primary KIE suggests a symmetric transition state where the hydrogen is halfway transferred between the donor and acceptor. Conversely, smaller KIEs may indicate an "early" or "late" transition state where the bond to hydrogen is either largely intact or almost completely broken.

Deuterium Tracer Studies for Reaction Intermediates and Pathways

Deuterium labeling serves as an effective tracer to follow the course of a reaction and identify intermediates. chem-station.com In reactions involving this compound, the deuterium atoms on the phenyl ring act as markers. By analyzing the position of the deuterium atoms in the products, it is possible to determine if any rearrangements or unexpected pathways have occurred. For example, deuterium-labeling studies have been crucial in establishing the stereochemistry of steps in complex reactions like the Wacker-type oxidative cyclization. nih.gov

Examination of Solvent Isotope Effects in Reaction Systems

When a reaction is carried out in a deuterated solvent such as D₂O instead of H₂O, a solvent isotope effect (SIE) can be observed. nih.gov These effects can provide insight into the role of the solvent in the reaction mechanism, particularly in proton transfer steps. nih.govlibretexts.org For reactions involving (4-Nitrophenyl)(phenyl)methanone, changing the solvent from a protic to a deuterated protic solvent could reveal whether solvent molecules are directly involved in the rate-determining step, for instance, by protonating the carbonyl oxygen. Both normal and inverse solvent isotope effects have been observed in various reactions, with inverse effects (where the reaction is faster in D₂O) often indicating a pre-equilibrium step involving the solvent. amazonaws.comnih.gov

Advanced Spectroscopic Characterization and Computational Chemical Analysis of 4 Nitrophenyl Phenyl Methanone D5

Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular structure, bonding, and dynamics of (4-Nitrophenyl)(phenyl)methanone-d5. The substitution of hydrogen with deuterium (B1214612) atoms on one of the phenyl rings induces noticeable shifts in the vibrational frequencies, which can be precisely analyzed.

Fourier-Transform Infrared (FTIR) Spectroscopy Studies

FTIR spectroscopy of this compound reveals characteristic absorption bands that are sensitive to the isotopic substitution. While the spectrum retains features of the parent compound, such as the strong carbonyl (C=O) stretching vibration, significant changes are observed in the regions associated with the deuterated phenyl ring.

The most prominent effect of deuteration is the shift of the C-H stretching vibrations to lower wavenumbers. The aromatic C-H stretching bands, typically observed in the 3100-3000 cm⁻¹ region, are replaced by C-D stretching vibrations, which appear in the 2300-2200 cm⁻¹ range. This shift is a direct consequence of the increased reduced mass of the C-D bond compared to the C-H bond.

Other vibrations involving the deuterated ring, such as in-plane and out-of-plane bending modes, also exhibit shifts to lower frequencies. For instance, the aromatic C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the benzene (B151609) ring, will be altered upon deuteration. These shifts, though smaller than those of the stretching vibrations, provide a detailed fingerprint of the deuterated moiety.

Computational chemistry, employing methods like Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies of this compound. Comparison of these calculated frequencies with the experimental FTIR spectrum aids in the precise assignment of the observed absorption bands to specific molecular vibrations.

Table 1: Illustrative FTIR Peak Shifts upon Deuteration of an Aromatic Ketone

| Vibrational Mode | Typical Wavenumber (C-H) | Expected Wavenumber (C-D) |

| Aromatic C-H/C-D Stretch | ~3050 cm⁻¹ | ~2250 cm⁻¹ |

| Carbonyl C=O Stretch | ~1660 cm⁻¹ | ~1660 cm⁻¹ |

| Nitro N-O Asymmetric Stretch | ~1520 cm⁻¹ | ~1520 cm⁻¹ |

| Nitro N-O Symmetric Stretch | ~1350 cm⁻¹ | ~1350 cm⁻¹ |

| Aromatic C-C Ring Stretch | ~1600-1450 cm⁻¹ | Minor shifts |

| Aromatic C-H/C-D In-plane Bend | ~1200-1000 cm⁻¹ | Lower frequency shift |

| Aromatic C-H/C-D Out-of-plane Bend | ~900-675 cm⁻¹ | Lower frequency shift |

This table provides expected shifts based on general principles of vibrational spectroscopy and may not represent exact experimental values for this compound.

Raman Spectroscopy Investigations

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy is a powerful tool for analyzing the vibrations of the carbon skeleton and the deuterated phenyl ring.

Similar to FTIR, the C-D stretching vibrations in the Raman spectrum appear at significantly lower frequencies than the C-H stretches. The high polarizability of the aromatic rings makes the ring stretching modes particularly intense in the Raman spectrum. While the positions of the ring stretching bands are only slightly affected by deuteration, changes in their intensities and the appearance of new bands can provide information about the altered symmetry and electronic structure of the molecule.

For instance, a Raman study on deuterated acetone (B3395972) demonstrated distinct shifts in vibrational bands upon isotopic substitution. researchgate.net By analogy, the analysis of the Raman spectrum of this compound would allow for a detailed characterization of the molecular framework. The combination of FTIR and Raman data, supported by computational modeling, enables a comprehensive understanding of the vibrational dynamics and bonding within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise location and extent of deuterium incorporation in this compound.

Deuterium NMR (²H NMR) Techniques

Deuterium (²H) NMR spectroscopy directly probes the deuterium nuclei within a molecule. Since deuterium has a nuclear spin of 1, its NMR signals are typically broader than those of protons (¹H). However, modern NMR spectrometers can acquire high-resolution ²H NMR spectra, providing valuable information about the chemical environment of each deuterium atom.

In the ²H NMR spectrum of this compound, distinct signals would be observed for the deuterium atoms at the ortho, meta, and para positions of the deuterated phenyl ring, provided the resolution is sufficient to overcome the quadrupolar broadening. The chemical shifts of these deuterium signals are very similar to the chemical shifts of the corresponding protons in the non-deuterated analog, allowing for straightforward assignment. The absence of signals in the proton NMR spectrum at the corresponding chemical shifts confirms the successful deuteration at those positions.

Quantitative Analysis of Deuterium Incorporation via NMR

NMR spectroscopy can be used for the quantitative determination of deuterium incorporation. One common method involves comparing the integral of a residual proton signal in the ¹H NMR spectrum with the integral of a known internal standard. However, for highly deuterated compounds, the residual proton signals may be too weak for accurate quantification.

A more direct and accurate method is quantitative ²H NMR. researchgate.netnih.gov By acquiring a ²H NMR spectrum under quantitative conditions (e.g., with a long relaxation delay), the integrals of the deuterium signals are directly proportional to the number of deuterium atoms at each position. This allows for the precise determination of the isotopic purity and the distribution of deuterium within the molecule. A combination of ¹H and ²H NMR can provide a comprehensive and accurate determination of isotopic abundance. nih.govwiley.com

Table 2: Illustrative ²H NMR Data for a Deuterated Aromatic Ketone

| Position | Chemical Shift (ppm) | Relative Integral |

| ortho-D | ~7.8 | 2 |

| meta-D | ~7.5 | 2 |

| para-D | ~7.6 | 1 |

This table is a hypothetical representation of ²H NMR data for a deuterated phenyl group and does not represent actual experimental data for this compound.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition and isotopic distribution of molecules with high accuracy and precision. For this compound, HRMS is crucial for confirming the incorporation of five deuterium atoms and for assessing the isotopic purity of the sample.

In an HRMS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with very high resolution. The mass spectrum of this compound will show a molecular ion peak corresponding to the mass of the deuterated compound (C₁₃H₄D₅NO₃). The high resolution of the instrument allows for the clear separation of the isotopic peaks, enabling the determination of the isotopic distribution.

By analyzing the relative intensities of the peaks corresponding to molecules with different numbers of deuterium atoms (isotopologues), the isotopic abundance can be accurately calculated. This is particularly important for verifying the isotopic enrichment of the synthesized compound. For instance, comparing the intensity of the M+0 peak (containing no ¹³C) with the M+1, M+2, etc., peaks arising from the natural abundance of ¹³C and the presence of any residual protium (B1232500) allows for a detailed characterization of the isotopic composition. nih.gov Deuterated compounds like this compound are frequently used as internal standards in quantitative mass spectrometry assays, where their distinct mass allows for accurate quantification of the non-deuterated analyte. clearsynth.com

Table 3: Theoretical Isotopic Distribution for this compound

| Ion | m/z (theoretical) | Relative Abundance (%) |

| [C₁₃H₄D₅NO₃]⁺ | 232.0905 | 100 |

| [¹³CC₁₂H₄D₅NO₃]⁺ | 233.0939 | 14.2 |

This table shows a simplified theoretical isotopic pattern and does not account for all possible isotopic contributions.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful framework for understanding the intrinsic properties of molecules. For this compound, these methods allow for a detailed analysis that complements and explains experimental observations.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and equilibrium geometry of molecules. iaea.org Methods like the B3LYP hybrid functional combined with basis sets such as 6-31G(d,p) or 6-311G are commonly employed to optimize the molecular structure of benzophenone (B1666685) and its derivatives. nih.govlongdom.org For this compound, DFT calculations predict the three-dimensional arrangement of atoms by finding the lowest energy conformation.

The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that define the molecule's shape. The structure consists of a central carbonyl group connecting a phenyl ring and a 4-nitrophenyl ring. The deuterated phenyl ring is distinguished by the substitution of hydrogen with deuterium. The two aromatic rings are not coplanar with the carbonyl group due to steric hindrance, adopting a twisted conformation. The electron-withdrawing nitro group influences the electronic distribution and can subtly affect the geometry of the nitrophenyl ring.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: These values are representative and based on DFT calculations performed on the parent compound, 4-nitrobenzophenone (B109985), and similar derivatives.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| C=O | ~1.23 Å | |

| C-C (carbonyl-phenyl) | ~1.49 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-N (nitro) | ~1.48 Å | |

| N-O (nitro) | ~1.22 Å | |

| C-D (aromatic) | ~1.08 Å | |

| Bond Angles | ||

| Phenyl-C-Phenyl | ~122° | |

| O=C-C (phenyl) | ~119° | |

| C-N-O (nitro) | ~118° | |

| Dihedral Angles | ||

| Phenyl ring twist | ~30° - 35° | |

| 4-Nitrophenyl ring twist | ~30° - 35° |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.gov It interprets the complex wave function from a DFT calculation in terms of localized Lewis-like structures (bonds and lone pairs).

In this compound, NBO analysis quantifies the electronic interactions between the filled (donor) and empty (acceptor) orbitals. Key interactions include the delocalization of π-electrons from both the phenyl and 4-nitrophenyl rings into the antibonding π* orbital of the carbonyl group. This delocalization stabilizes the molecule and is characteristic of conjugated systems. scialert.net The powerful electron-withdrawing nitro group significantly enhances charge delocalization from its attached phenyl ring towards the nitro group itself.

The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated to estimate their strength. A higher E(2) value indicates a more significant interaction.

Table 2: Illustrative NBO Analysis Results for Key Interactions Note: These values represent typical stabilization energies (E(2)) for the primary hyperconjugative interactions in nitro-substituted benzophenones.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π (C-C) Phenyl | π* (C=O) | High | π-conjugation |

| π (C-C) Nitrophenyl | π* (C=O) | High | π-conjugation |

| LP (O) Carbonyl | σ* (C-C) Phenyl | Moderate | Hyperconjugation |

| π (C-C) Nitrophenyl | π* (N-O) Nitro | Very High | Resonance (charge transfer to NO₂) |

HOMO-LUMO Energy Profiling and Analysis of Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. longdom.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and optical properties. longdom.orgnih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive because less energy is required to excite an electron from the ground state. nih.gov For molecules with extensive conjugation and strong electron-withdrawing groups, like this compound, this gap is expected to be relatively small. DFT calculations are effective at predicting these energy levels. nih.gov Furthermore, studies on substituted benzophenones have shown a linear relationship between the calculated LUMO energies and their experimental reduction potentials, demonstrating the predictive power of this analysis. iaea.org

Electronic transitions, such as those observed in UV-Vis spectroscopy, are often described in terms of electron promotion from occupied to unoccupied orbitals (e.g., HOMO to LUMO). Time-Dependent DFT (TD-DFT) can be used to calculate the energies and oscillator strengths of these transitions, such as the n→π* and π→π* transitions characteristic of benzophenones. nih.govscialert.net

Table 3: Representative Frontier Orbital Energies for (4-Nitrophenyl)(phenyl)methanone Note: Values are based on DFT calculations for structurally similar nitrophenyl ketones and are presented in electron volts (eV). nih.gov

| Molecular Orbital | Energy (eV) | Description |

| HOMO | ~ -6.0 to -6.5 eV | Primarily located on the phenyl rings and carbonyl oxygen. |

| LUMO | ~ -2.5 to -3.0 eV | Primarily located on the carbonyl group and the 4-nitrophenyl ring. |

| Energy Gap (ΔE) | ~ 3.0 to 4.0 eV | Indicates a reactive molecule capable of electronic transitions in the UV region. |

Potential Energy Surface (PES) Scans for Conformational Analysis

Potential Energy Surface (PES) scans are computational methods used to explore the conformational landscape of a molecule. longdom.org This is achieved by systematically varying specific geometric parameters, typically dihedral angles, and calculating the molecule's potential energy at each step. The resulting plot of energy versus the geometric parameter reveals the lowest-energy (most stable) conformations and the energy barriers to rotation between them.

For this compound, the most important conformational degrees of freedom are the rotations of the d5-phenyl and 4-nitrophenyl rings around their single bonds to the carbonyl carbon. A PES scan varying these two dihedral angles would map the molecule's conformational space, identifying the ground-state structure and any transitional states. The global minimum on this surface corresponds to the molecule's most probable conformation, which typically involves a compromise between electronic conjugation (favoring planarity) and steric repulsion (favoring twisting).

Table 4: Illustrative Potential Energy Scan Data for Phenyl Ring Rotation Note: This table shows a simplified, hypothetical PES scan by varying one dihedral angle while keeping the other fixed, illustrating the concept.

| Dihedral Angle (C-C-C=O) | Relative Potential Energy (kcal/mol) | Conformation |

| 0° | +5.0 | Eclipsed (High Steric Strain) |

| 15° | +1.5 | Twisted |

| 32° | 0.0 | Energy Minimum (Most Stable) |

| 60° | +3.0 | Twisted |

| 90° | +6.5 | Perpendicular (Reduced Conjugation) |

Quantum Chemical Calculations for Spectroscopic Data Interpretation

Quantum chemical calculations are instrumental in the assignment and interpretation of spectroscopic data, particularly vibrational (infrared) spectra. longdom.org By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. The calculated frequencies correspond to specific vibrational modes, such as bond stretches, bends, and torsions.

A key application for this deuterated compound is predicting the effect of isotopic substitution. The vibrational frequency of a bond is dependent on the masses of the connected atoms. Therefore, the C-D stretching and bending vibrations of the deuterated phenyl ring will occur at significantly lower frequencies than the corresponding C-H vibrations in the non-deuterated parent compound. This isotopic shift is a powerful tool for assigning specific peaks in an experimental IR spectrum. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other approximations, leading to better agreement with experimental data. nist.gov

Table 5: Comparison of Typical Experimental and Calculated Vibrational Frequencies (cm⁻¹) Note: Experimental values are for the parent compound, 4-nitrobenzophenone. Calculated values illustrate the expected frequencies for the deuterated analog.

| Functional Group | Vibrational Mode | Typical Experimental Range (C-H) nist.gov | Predicted Calculated Range (C-D) |

| C-H / C-D | Aromatic Stretch | 3000 - 3100 | 2200 - 2300 |

| C=O | Carbonyl Stretch | 1650 - 1670 | 1650 - 1670 |

| C=C | Aromatic Stretch | 1590 - 1610 | 1590 - 1610 |

| NO₂ | Asymmetric Stretch | 1515 - 1530 | 1515 - 1530 |

| NO₂ | Symmetric Stretch | 1340 - 1350 | 1340 - 1350 |

| C-N | Stretch | ~1175 | ~1175 |

Applications in Quantitative Analytical Methodologies

Utilization as an Internal Standard in Mass Spectrometry-Based Assays

In mass spectrometry, variations in sample preparation, injection volume, and instrument response can lead to inaccuracies in the quantification of target analytes. An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for these variations. Deuterated internal standards, such as (4-Nitrophenyl)(phenyl)methanone-d5, are considered the gold standard for LC-MS/MS assays because they co-elute with the analyte of interest and experience similar ionization effects in the mass spectrometer's source. texilajournal.comclearsynth.com This co-elution and similar behavior help to compensate for matrix effects, where other components in a complex sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. lcms.czmyadlm.org

The development and validation of robust LC-MS/MS methods are crucial for reliable quantitative analysis. The use of a deuterated internal standard like this compound is a key component of this process. During method validation, the internal standard helps to assess critical parameters such as linearity, accuracy, precision, and the limits of detection and quantification. By maintaining a constant concentration of the internal standard across all samples, analysts can construct a calibration curve by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. This ratiometric approach significantly improves the reproducibility and reliability of the method.

Interactive Table: Key Parameters in LC-MS/MS Method Validation

| Validation Parameter | Description | Role of Internal Standard |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Normalizes variations, ensuring a consistent response ratio across the calibration range. |

| Accuracy | The closeness of the measured value to the true value. | Corrects for systematic errors introduced during sample processing and analysis. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Minimizes the impact of random variations, leading to lower relative standard deviations (RSD). |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Improves signal-to-noise ratio at low concentrations, aiding in the determination of a reliable LOQ. |

Biological matrices such as blood, urine, and tissue homogenates are inherently complex, containing a multitude of endogenous and exogenous compounds. When analyzing these complex mixtures, the potential for matrix effects is high. The use of this compound as an internal standard is particularly advantageous in these scenarios. Because it shares a very similar chemical structure and chromatographic behavior with its non-deuterated analog, it is affected by the sample matrix in a nearly identical way. This allows for effective normalization of the analyte signal, leading to more accurate quantification even in "dirty" samples. lcms.cz The ability to achieve accurate quantitation in such matrices is critical in fields like clinical diagnostics, forensic toxicology, and pharmaceutical research.

Quantitative Determination of Analytes in Research Matrices

Calibration and Quality Control in Analytical Chemistry Workflows

In routine analytical chemistry workflows, maintaining consistent and reliable results over time is paramount. This compound plays a crucial role in this by being incorporated into calibration standards and quality control (QC) samples.

Calibration Standards: These are solutions of the target analyte at known concentrations, each containing a fixed amount of the internal standard. They are used to generate a calibration curve, which is the basis for quantifying the analyte in unknown samples.

Quality Control Samples: QC samples, typically prepared at low, medium, and high concentrations of the analyte within the calibration range, are also spiked with the internal standard. These are analyzed alongside unknown samples to monitor the performance of the analytical method and ensure that the results are accurate and reproducible over the course of the analytical run.

The consistent use of this compound in both calibrators and QC samples ensures the ongoing validity of the analytical results and provides confidence in the data generated.

Investigation of Isotopic Effects on Metabolic Stability and Chemical Reactivity

Influence of Deuterium (B1214612) Substitution on Carbon-Hydrogen Bond Strength and Cleavage

The replacement of protium (B1232500) (¹H) with deuterium (²H or D) results in a C-D bond that is stronger and more stable than the corresponding C-H bond. juniperpublishers.com This increased strength is not due to differences in electronic structure, as isotopes of an element have the same number of electrons and protons, but rather to a quantum mechanical effect related to the bond's vibrational energy. ebsco.com

Atoms in a chemical bond are in constant vibration, and even at absolute zero, they possess a minimum amount of vibrational energy known as the zero-point energy (ZPE). The frequency of this vibration is dependent on the mass of the atoms involved. Because deuterium is approximately twice as heavy as protium, the C-D bond vibrates at a lower frequency than a C-H bond. youtube.comstackexchange.com This lower vibrational frequency results in a lower zero-point energy for the C-D bond. libretexts.orgacs.org

Consequently, more energy is required to cleave a C-D bond compared to a C-H bond. youtube.comstackexchange.com The energy difference is significant enough to impact the rates of chemical reactions where the cleavage of this bond is the rate-determining step. libretexts.org This is the primary kinetic isotope effect. The magnitude of this effect is typically expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD). For C-H versus C-D bonds, this kH/kD ratio can range from 6 to 10, indicating a 6- to 10-fold decrease in the reaction rate upon deuteration. wikipedia.org

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties

| Property | Carbon-Hydrogen (C-H) | Carbon-Deuterium (C-D) | Rationale for Difference |

| Vibrational Frequency | Higher | Lower | Increased mass of deuterium leads to slower vibration. stackexchange.com |

| Zero-Point Energy (ZPE) | Higher | Lower | ZPE is proportional to vibrational frequency. libretexts.org |

| Bond Dissociation Energy | ~338 kJ/mol | ~341.4 kJ/mol | A lower ZPE means more energy is needed to reach the dissociation energy level. stackexchange.com |

| Relative Bond Strength | Weaker | Stronger | The C-D bond is considered more stable and less reactive. juniperpublishers.comyoutube.com |

Mechanistic Understanding of Altered Reactivity in Deuterated Compounds

The altered reactivity of deuterated compounds like (4-Nitrophenyl)(phenyl)methanone-d5 is mechanistically understood through the kinetic isotope effect (KIE). The KIE is a powerful tool for elucidating reaction mechanisms, particularly for identifying rate-determining steps. nih.govlibretexts.org

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-controlling step of the reaction. qmul.ac.uk In the case of this compound, where the phenyl group is deuterated, any reaction involving the cleavage of a C-D bond on this ring would be expected to proceed more slowly than the same reaction with the non-deuterated compound. For example, metabolic oxidation of the aromatic ring by cytochrome P450 enzymes often involves hydrogen atom abstraction as an initial step. Substituting hydrogen with deuterium at these positions can significantly slow down this metabolic pathway. nih.govnih.gov

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.orgwikipedia.org These effects are generally smaller than primary KIEs but can still provide valuable mechanistic insight. wikipedia.org For instance, changes in hybridization at a carbon atom adjacent to the site of deuteration can lead to secondary KIEs.

The study of KIEs allows chemists to map the energy landscape of a reaction. By measuring the change in reaction rate upon isotopic substitution, it is possible to infer whether a specific C-H bond is broken in the transition state of the reaction. libretexts.org A significant kH/kD ratio points to a primary KIE and confirms that C-H bond cleavage is a critical part of the slowest step of the reaction. libretexts.org

Isotopic Perturbation of Chemical Transformations and Reaction Selectivity

This phenomenon is often referred to as "metabolic switching". juniperpublishers.com In drug metabolism, if a drug has two or more sites susceptible to metabolic attack, deuterating the more reactive site can slow its metabolism, allowing enzymes to act on an alternative site. researchgate.net This can lead to a change in the metabolite profile of the drug, potentially reducing the formation of a toxic metabolite or increasing the formation of a more active one. juniperpublishers.comdocumentsdelivered.com

For this compound, the parent compound, 4-nitrobenzophenone (B109985), has several potential sites for metabolism, including the nitro group, the carbonyl group, and the two aromatic rings. Deuteration of one phenyl ring could potentially shift metabolism away from that ring and towards the other, non-deuterated phenyl ring or the nitro group.

Isotopic perturbation is also a valuable technique in mechanistic studies beyond metabolism. In organic synthesis, deuteration can be used to probe reaction intermediates and transition states. acs.orgacs.org By observing how the isotopic label is distributed in the products of a reaction, chemists can deduce the sequence of bond-forming and bond-breaking events, providing a more detailed picture of the reaction mechanism.

Table 2: Potential Isotopic Effects on the Reactivity of this compound

| Reaction Type | Potential Effect of Deuteration on the Phenyl Ring | Mechanistic Implication |

| Aromatic Hydroxylation (Metabolism) | Decreased rate of hydroxylation on the deuterated phenyl ring. | Indicates C-D bond cleavage is part of the rate-determining step for this metabolic pathway (Primary KIE). researchgate.net |

| Reduction of Nitro Group | Minimal to no effect on the reaction rate. | Suggests the C-D bonds on the phenyl ring are not involved in the rate-determining step of the nitro reduction. |

| Reaction Selectivity (Metabolic Switching) | May increase the relative amount of metabolites formed from reactions on the non-deuterated ring or other parts of the molecule. | Demonstrates how isotopic substitution can redirect reaction pathways. juniperpublishers.com |

Future Research Directions and Emerging Methodologies for 4 Nitrophenyl Phenyl Methanone D5

Development of Novel and Greener Deuteration Technologies

The synthesis of isotopically labeled compounds like (4-Nitrophenyl)(phenyl)methanone-d5 has traditionally relied on methods that can be costly and environmentally burdensome. The future of its synthesis is intrinsically linked to the development of more efficient, selective, and sustainable deuteration technologies.

Recent advancements have focused on moving away from harsh reagents and stoichiometric deuterating agents toward catalytic systems that offer higher atom economy and milder reaction conditions. A key trend is the use of deuterium (B1214612) oxide (D₂O), an inexpensive and readily available deuterium source. researchgate.netresearchgate.netrsc.org Catalytic methods employing transition metals such as ruthenium, researchgate.netrsc.org iron, thieme-connect.com silver, nih.gov and platinum google.com have shown great promise for the regioselective deuteration of aromatic compounds, including ketones. For instance, ruthenium-catalyzed C-H activation, facilitated by a transient directing group formed in situ, allows for selective hydrogen isotope exchange on aromatic ketones using D₂O. researchgate.net This approach avoids the need to pre-install directing groups, simplifying the synthetic process. researchgate.net

Photocatalysis and light-driven methods are also emerging as powerful green alternatives. researchgate.netresearchgate.net These techniques can often proceed under ambient temperature and pressure, reducing energy consumption. Light-driven systems, sometimes using something as simple as vitamin B2 as a photocatalyst, can facilitate reactions in aqueous media, further enhancing their environmental credentials. researchgate.net The development of biocatalytic methods, such as using engineered enzymes like photodecarboxylases, also presents a frontier for creating deuterated molecules with high selectivity under exceptionally mild conditions. nih.gov

Future efforts will likely focus on expanding the substrate scope of these green catalytic methods to efficiently produce complex molecules like this compound, potentially lowering costs and environmental impact. researchgate.net

Table 1: Comparison of Modern Deuteration Methods for Aromatic Ketones

| Method | Catalyst Type | Deuterium Source | Key Advantages | Relevant Findings |

|---|---|---|---|---|

| Transient Directing Group Catalysis | Ruthenium researchgate.net | D₂O researchgate.net | High selectivity for ortho-positions, no need for pre-synthesized directing groups. researchgate.net | Mechanistic studies reveal C-H activation is likely the rate-determining step. researchgate.net |

| C-H/Olefin Coupling | Iron thieme-connect.com | Deuterated Alkene/Ketone | High selectivity for linear products, applicable to a broad range of alkenes. thieme-connect.com | Deuterium-labeling experiments help elucidate the reaction mechanism, showing dependence on the alkene substrate. thieme-connect.com |

| Photocatalysis | Single-Atom Catalysts (e.g., Pd₁/TiO₂) researchgate.net | D₂O researchgate.net | High efficiency at room temperature, catalyst and D₂O can be recycled. researchgate.net | In situ generated partially reduced single-atom species are the active sites for hydrogen isotope exchange. researchgate.net |

| Silver-Catalyzed C-H Deuteration | Silver-Carbonate Complex nih.gov | CH₃OD nih.gov | Tolerates a wide range of functional groups, proceeds without directing groups. nih.gov | Effective for five-membered aromatic heterocycles often found in pharmaceuticals. nih.gov |

Expanded Applications as Advanced Mechanistic Probes in Chemical Biology

Deuterium-labeled compounds are invaluable tools for elucidating reaction mechanisms and tracking metabolic pathways, owing to the kinetic isotope effect (KIE). acs.org The C-D bond is stronger than the C-H bond, causing reactions where this bond is broken in the rate-determining step to proceed more slowly. acs.org this compound is particularly well-suited for these studies.

Benzophenones are widely used as photophysical probes and photosensitizers. wikipedia.orgnih.gov Upon UV excitation, benzophenone (B1666685) can enter a triplet state and abstract a hydrogen atom from a suitable donor, forming a ketyl radical. wikipedia.org By using the -d5 variant, researchers can precisely study the photochemistry of the non-deuterated phenyl ring's interactions without interference from the deuterated one, or vice-versa. This can help map peptide-protein interactions with greater clarity. wikipedia.orgacs.org For example, if this compound is used as a cross-linker in chemical biology, the location of the deuterium atoms can confirm which part of the molecule has reacted. acs.org

Furthermore, deuteration is a key strategy for modifying the metabolic fate of drug molecules. nih.gov By replacing hydrogens at sites of metabolic oxidation with deuterium, the rate of metabolism can be slowed, potentially improving a drug's pharmacokinetic profile. nih.gov As a deuterated analogue of a nitroaromatic compound, this compound can serve as a model to study the metabolic pathways of this class of compounds. Researchers can use techniques like mass spectrometry to trace the deuterated fragments, providing unambiguous evidence of how the molecule is processed and broken down in biological systems. researchgate.net

Hydrogen-deuterium exchange (HDX) coupled with mass spectrometry is another powerful technique where such labeled compounds are useful. wikipedia.org HDX monitors the exchange of backbone amide hydrogens in proteins with deuterium from a solvent, revealing information about protein conformation, dynamics, and interactions. nih.gov While this compound itself does not undergo this type of exchange, it can be used as a ligand to probe how its binding affects the protein's structural dynamics, with the deuterated ring serving as a stable internal marker.

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling of Isotopic Effects

The intersection of isotopic chemistry and artificial intelligence (AI) is an emerging frontier with the potential to revolutionize how research is conducted. Machine learning (ML) and AI are increasingly being applied to predict the properties and behavior of isotopically labeled compounds like this compound.

One of the most promising applications is the prediction of kinetic isotope effects (KIEs). digitellinc.comnumberanalytics.com ML models can be trained on large datasets of experimentally determined and computationally calculated KIEs to predict these values for new reactions with high accuracy. numberanalytics.com This could allow researchers to rapidly screen virtual libraries of deuterated compounds and reaction conditions to identify the most promising candidates for mechanistic studies or for optimizing metabolic stability, significantly reducing the time and expense of experimental work. digitellinc.comnumberanalytics.com

AI can also enhance the design and optimization of isotope production and separation processes. osti.govmdpi.com By analyzing complex datasets from these operations, AI models can identify optimal parameters to improve efficiency and yield. osti.gov For a specific compound like this compound, AI could be used to refine its synthetic route by predicting the outcomes of various greener deuteration technologies under different conditions.

Furthermore, AI is being used to build predictive models for how molecules will behave in biological systems. oncodaily.com An AI model could be developed to forecast the metabolic fate of this compound or predict its binding affinity and mode of interaction with specific proteins. oncodaily.com These in silico predictions can guide experimental design, allowing researchers to focus on the most promising avenues and "fail faster" on less viable hypotheses. oncodaily.com

Table 2: Potential AI and Machine Learning Applications for this compound

| Application Area | AI/ML Technique | Predicted Outcome | Potential Impact |

|---|---|---|---|

| Reaction Mechanism | Supervised Learning (Regression) digitellinc.com | Quantitative prediction of Kinetic Isotope Effects (KIEs) for various reactions. digitellinc.comresearchgate.net | Accelerates the elucidation of reaction mechanisms by prioritizing experiments. numberanalytics.com |

| Metabolism Prediction | Deep Neural Networks oncodaily.com | Identification of likely metabolic soft spots and prediction of metabolite structures. | Guides the design of related compounds with improved pharmacokinetic properties. nih.gov |

| Synthesis Optimization | Bayesian Optimization uni-giessen.de | Optimal reaction conditions (catalyst, solvent, temperature) for greener deuteration methods. | Increases synthetic yield and sustainability while reducing cost and waste. osti.gov |

| Materials Science | Unsupervised Learning (Clustering) osti.gov | Identification of patterns in solid-state properties based on structural data. | Facilitates the design of materials with desired photochemical or physical properties. |

Exploration of Solid-State Deuterium Exchange Reactions

While much of chemistry is studied in solution, the solid state offers a unique environment where molecular conformation and mobility are restricted. The study of solid-state hydrogen-deuterium (H/D) exchange reactions can provide profound insights into crystal packing, intermolecular interactions, and solid-state reactivity. nih.gov

Solid-state H/D exchange can be facilitated by various methods, including catalysis with spillover hydrogen or direct analysis using techniques like solid-state hydrogen-deuterium exchange mass spectrometry (ssHDX-MS). nih.govnih.gov For a crystalline compound like this compound, studying the reverse exchange (D to H) or further exchange at other positions in the solid state could reveal which protons are most accessible and reactive. This information is directly related to the molecule's crystal lattice structure and the presence of hydrogen-bonding networks. nih.gov

The kinetics of deuterium incorporation or loss in the solid state can report on the stability of the crystal structure and the dynamics available to the molecule within the lattice. nih.gov For instance, ssHDX-MS studies on lyophilized proteins have shown that deuterium uptake is correlated with storage stability. nih.gov Similar principles could be applied to molecular crystals like this compound to understand its stability and degradation pathways in a solid formulation.

Future research could explore these reactions under various conditions, such as different temperatures, pressures, or in the presence of co-formers or excipients. This could be particularly relevant if the compound or its derivatives are considered for applications in materials science, such as in solid-state photochemistry, where intermolecular interactions in the crystal dictate the reaction outcome.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.